Bicyclo[3.2.2]nonane-6,9-dione
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Overview
Description
Bicyclo[3.2.2]nonane-6,9-dione: is a bicyclic organic compound with the molecular formula C9H16O2. It is characterized by its fused ring structure, which consists of two cycloalkane rings sharing two adjacent carbon atoms
Synthetic Routes and Reaction Conditions:
Alkylation of Sodium Salt of Diethyl Succinylsuccinate: One common synthetic route involves the alkylation of the sodium salt of diethyl succinylsuccinate. This reaction typically requires specific conditions, such as the use of an appropriate alkylating agent and controlled temperature to ensure the formation of the desired product.
Isomerization: The compound can also be obtained through the isomerization of related bicyclic compounds, such as 1,5-biscarbethoxybicyclo[3.2.2]nonane-6,8-dione. This process involves the rearrangement of atoms within the molecule to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieving efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different functionalized derivatives based on the substituents used.
Scientific Research Applications
Chemistry: Bicyclo[3.2.2]nonane-6,9-dione is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been explored for its potential biological activities, including its use as a precursor for bioactive molecules.
Medicine: Research is ongoing to investigate the potential medicinal applications of this compound, particularly in the development of new therapeutic agents.
Industry: The compound is utilized in the production of polymer intermediates and other industrial chemicals.
Mechanism of Action
The mechanism by which Bicyclo[3.2.2]nonane-6,9-dione exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Bicyclo[2.2.2]octane-6,9-dione: A closely related compound with a slightly different ring structure.
Bicyclo[3.3.1]nonane-6,9-dione: Another bicyclic compound with additional functional groups.
Uniqueness: Bicyclo[32
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonane-6,9-dione |
InChI |
InChI=1S/C9H12O2/c10-8-4-6-2-1-3-7(8)9(11)5-6/h6-7H,1-5H2 |
InChI Key |
WLKUFZMTISSNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)C(C1)C(=O)C2 |
Origin of Product |
United States |
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